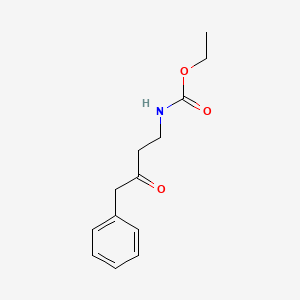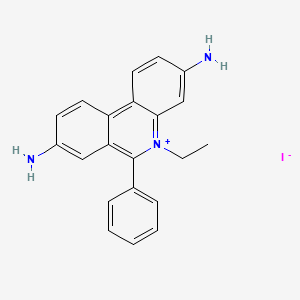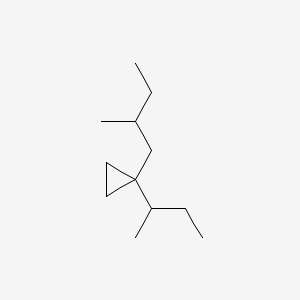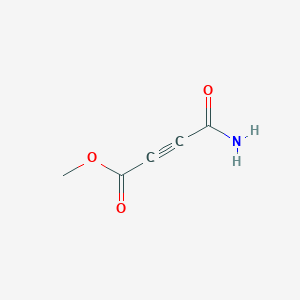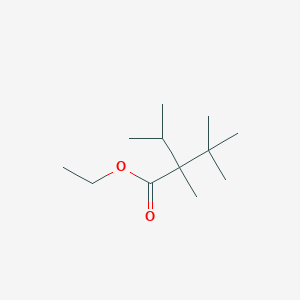
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is a chemical compound with the molecular formula C11H22O2. It is an ester derived from butanoic acid and is known for its distinct chemical structure and properties. This compound is used in various scientific and industrial applications due to its unique characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity.
化学反応の分析
Types of Reactions
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester
- Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester
- Butanoic acid, 3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
63791-91-3 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
ethyl 2,3,3-trimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-8-14-10(13)12(7,9(2)3)11(4,5)6/h9H,8H2,1-7H3 |
InChIキー |
AYKXSKJFLXRXGM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


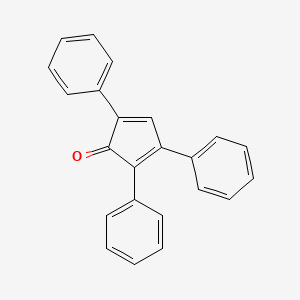
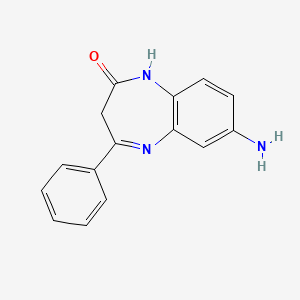


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
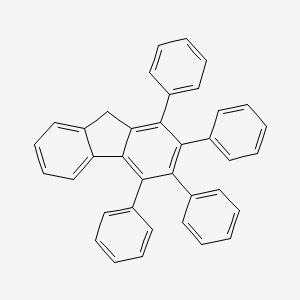
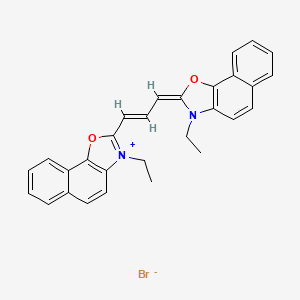
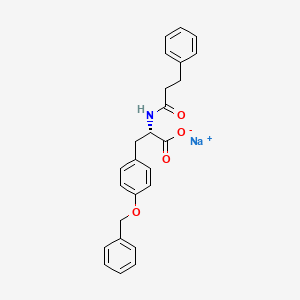
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
